molecular formula C12H10N2O B13136316 3H-benzo[e]benzimidazol-2-ylmethanol CAS No. 4248-59-3

3H-benzo[e]benzimidazol-2-ylmethanol

Cat. No.: B13136316
CAS No.: 4248-59-3
M. Wt: 198.22 g/mol
InChI Key: CRWQKDHYIRALAA-UHFFFAOYSA-N
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Description

3H-Benzo[e]benzimidazol-2-ylmethanol is a chemical compound built on the benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse interactions with biological targets. The benzimidazole core is a bicyclic aromatic system consisting of a benzene ring fused to an imidazole, which allows it to engage in critical binding interactions such as hydrogen bonding, π–π stacking, and metal ion coordination . This molecular framework is a well-established pharmacophore present in numerous clinically used drugs and bioactive molecules, particularly in oncology, where derivatives function as DNA intercalators or topoisomerase inhibitors . The primary research value of this and related benzimidazole derivatives lies in their potential anticancer and antimicrobial applications. Benzimidazole-based compounds have demonstrated a broad spectrum of cytotoxic potential through mechanisms including DNA interaction and inhibition of enzymes like topoisomerase II, which is crucial for DNA replication and repair . Furthermore, the benzimidazole scaffold is extensively investigated for its antimicrobial potential against a range of bacterial and fungal species, making it a versatile template for developing new anti-infective agents . The addition of a hydroxymethyl group at the 2-position, as in this compound, is a common and synthetically accessible modification that can influence the molecule's physicochemical properties and bioactivity, serving as a key intermediate for further chemical functionalization . The synthesis of 2-hydroxymethyl-substituted benzimidazoles is typically achieved via the condensation of o-phenylenediamine with glycolic acid under acidic conditions, a classic and efficient method in heterocyclic chemistry . Researchers value this compound as a building block for constructing more complex molecules and for probing structure-activity relationships (SAR) to optimize potency and selectivity against various biological targets. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4248-59-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3H-benzo[e]benzimidazol-2-ylmethanol

InChI

InChI=1S/C12H10N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-6,15H,7H2,(H,13,14)

InChI Key

CRWQKDHYIRALAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)CO

solubility

>29.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies for 3h Benzo E Benzimidazol 2 Ylmethanol and Its Precursors

Conventional Synthetic Routes to the 3H-benzo[e]benzimidazol-2-ylmethanol Core Structure

Conventional approaches to the synthesis of the this compound core structure primarily involve two key stages: the formation of the tricyclic naphtho[2,3-d]imidazole ring system and the subsequent or concurrent introduction of the hydroxymethyl group at the C2 position.

Cyclization Reactions for Benzimidazole (B57391) Ring Formation

The formation of the naphtho[2,3-d]imidazole core typically follows the well-established Phillips-Ladenburg synthesis of benzimidazoles. This involves the condensation of an ortho-diamine with a carboxylic acid or its derivative. In the case of this compound, the required precursor is 2,3-diaminonaphthalene (B165487).

The synthesis of 2,3-diaminonaphthalene can be achieved through various methods, one of which involves the treatment of 2,3-dichloronaphthalene (B20057) with ammonia (B1221849) in the presence of a catalyst. Another common route is the reduction of 2,3-dinitronaphthalene.

Once 2,3-diaminonaphthalene is obtained, it is subjected to a cyclocondensation reaction. A general and widely used method for the synthesis of 2-substituted naphtho[2,3-d]imidazoles is the reaction of 2,3-diaminonaphthalene with various aldehydes in the presence of an acid catalyst. nih.gov This reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the stable naphthoimidazole ring.

For instance, the condensation of 2,3-diaminonaphthalene with a range of aromatic aldehydes can be carried out to produce 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net This highlights the versatility of the cyclization reaction in accommodating different substituents at the C2 position.

Introduction of the Hydroxymethyl Group at the C2 Position

To specifically synthesize this compound, a reagent that can provide the C2 carbon and the attached hydroxymethyl group is required for the cyclocondensation with 2,3-diaminonaphthalene. Glycolic acid is an ideal and direct precursor for this purpose.

The reaction of 2,3-diaminonaphthalene with glycolic acid, typically under acidic conditions and with heating, leads to the direct formation of (1H-naphtho[2,3-d]imidazol-2-yl)methanol. This one-pot reaction is an efficient method for the synthesis of the target molecule. The mechanism involves the initial formation of an amide bond between one of the amino groups of the diamine and the carboxylic acid of glycolic acid, followed by intramolecular cyclization and dehydration to form the imidazole (B134444) ring.

Advanced Synthetic Strategies and Process Optimization for this compound

In recent years, there has been a significant drive towards the development of more efficient, sustainable, and scalable synthetic methods in organic chemistry. These advanced strategies are also applicable to the synthesis of this compound and its precursors.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on minimizing the environmental impact of chemical processes. For the synthesis of naphthoimidazoles, several green approaches have been explored. One notable method involves the solid-state reaction of 1,2-diaminonaphthalene (B43638) with arylthioprolines, using only a few drops of water and grinding at ambient temperature. jksus.org This solvent-free approach significantly reduces waste and energy consumption, offering an environmentally benign alternative to traditional solvent-based methods. jksus.org While this specific example leads to 2-aryl substituted naphthimidazoles, the principle can be adapted for the synthesis of the hydroxymethyl derivative by using a suitable precursor for the C2-hydroxymethyl unit.

The use of water as a solvent is another cornerstone of green chemistry. The development of water-tolerant catalytic systems for the synthesis of benzimidazoles and their derivatives is an active area of research and can be extended to the naphtho-fused analogues.

Catalytic Methods for Enhanced Yield and Selectivity in this compound Production

The use of catalysts can significantly improve the efficiency, yield, and selectivity of the cyclization reaction to form the naphthoimidazole ring. A variety of catalysts have been reported for the synthesis of benzimidazoles, and these can be applied to the synthesis of this compound.

For the condensation of o-phenylenediamines with aldehydes, various metal and non-metal catalysts have been employed. For example, ZnO nanoparticles have been shown to be an effective catalyst for the synthesis of 2-substituted-1H-benzimidazoles, offering high yields and short reaction times. rsc.org The application of such nanocatalysts to the reaction of 2,3-diaminonaphthalene with glycolic acid or its derivatives could lead to a more efficient synthesis of the target molecule.

Palladium-catalyzed carboamination reactions have also been developed for the synthesis of substituted 2-aminoimidazoles, demonstrating the power of transition metal catalysis in constructing the imidazole ring with concomitant C-C and C-N bond formation. nih.gov While this method is for a different class of imidazoles, it showcases the potential of catalytic strategies to enable novel and efficient synthetic routes.

Flow Chemistry Applications in Benzimidazole Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, better heat and mass transfer, and ease of scalability. The synthesis of imidazoles and related heterocycles is well-suited for flow chemistry applications.

Synthesis of Structurally Modified this compound Derivatives

The presence of two nitrogen atoms in the imidazole ring of this compound offers opportunities for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

N-Alkylation:

N-alkylation of the benzimidazole ring system is a common strategy to introduce alkyl, arylmethyl, and other functionalized groups at the N1 and N3 positions. lookchem.com The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks an alkyl halide or another suitable electrophile. The choice of reaction conditions, including the base, solvent, and temperature, can influence the regioselectivity of the alkylation, leading to either N1- or N3-substituted products, or a mixture of both. In some cases, dialkylation at both nitrogen atoms can occur, particularly with an excess of the alkylating agent. google.com

A general method for N-alkylation involves treating the benzimidazole derivative with an alkyl halide in the presence of a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or an organic base like triethylamine (B128534) (TEA) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. nih.govresearchgate.net The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can facilitate the reaction between the water-soluble benzimidazole salt and the organic-soluble alkyl halide. google.com

ReagentConditionsProductReference
Alkyl halide (e.g., R-Br, R-I)Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetonitrile)N1-Alkyl- and/or N3-Alkyl-3H-benzo[e]benzimidazol-2-ylmethanol nih.govresearchgate.net
Benzyl bromideSDS-aqueous basic mediumN1-Benzyl-3H-benzo[e]benzimidazol-2-ylmethanol lookchem.com
Ketonic Mannich basesReflux1-(3-Oxopropyl)benzimidazoles researchgate.net

N-Acylation:

N-acylation introduces an acyl group to the nitrogen atoms of the imidazole ring, forming an amide linkage. This can be achieved by reacting the this compound with an acyl chloride, acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent. N-acylation can alter the electronic properties of the benzimidazole ring and provide a handle for further functionalization.

The naphthalene (B1677914) ring system of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The position of substitution on the naphthalene ring is influenced by the directing effects of the fused imidazole ring and any existing substituents. Naphthalene is generally more reactive than benzene (B151609) towards electrophilic substitution. msu.edulibretexts.org

Common electrophilic substitution reactions that can be applied to the naphthalene moiety include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogenating agent such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. The position of sulfonation on the naphthalene ring can be temperature-dependent. wordpress.comscribd.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The solvent can influence the position of substitution in Friedel-Crafts reactions on naphthalene. wordpress.com

The regioselectivity of these reactions will determine the specific isomer of the substituted this compound derivative obtained.

ReactionReagentsProductReference
NitrationHNO3, H2SO4Nitro-3H-benzo[e]benzimidazol-2-ylmethanol wordpress.com
HalogenationNCS or NBSHalo-3H-benzo[e]benzimidazol-2-ylmethanol wordpress.com
SulfonationFuming H2SO4This compound-sulfonic acid wordpress.comscribd.com
Friedel-Crafts AcylationAcyl chloride, AlCl3Acyl-3H-benzo[e]benzimidazol-2-ylmethanol wordpress.com

The primary alcohol of the hydroxymethyl group at the C2 position of this compound is a versatile site for derivatization, primarily through esterification and etherification reactions.

Esterification:

Esterification involves the reaction of the hydroxymethyl group with a carboxylic acid, acyl chloride, or acid anhydride to form an ester. This reaction is often catalyzed by an acid, such as sulfuric acid, or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can serve as prodrugs or exhibit modified biological activities.

A general procedure for esterification would involve reacting this compound with a carboxylic acid in the presence of a catalytic amount of strong acid and a dehydrating agent, or with a more reactive acyl chloride in the presence of a base to neutralize the HCl byproduct.

Etherification:

Etherification leads to the formation of an ether linkage by reacting the hydroxymethyl group with an alkyl halide or another suitable electrophile under basic conditions (Williamson ether synthesis). The reaction typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile.

ReactionReagentsProduct
EsterificationCarboxylic acid (R-COOH), Acid catalyst or Coupling agent2-(Acyloxymethyl)-3H-benzo[e]benzimidazole
EtherificationAlkyl halide (R-X), Base (e.g., NaH)2-(Alkoxymethyl)-3H-benzo[e]benzimidazole

Advanced Spectroscopic and Structural Elucidation of 3h Benzo E Benzimidazol 2 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) data for 3H-benzo[e]benzimidazol-2-ylmethanol were found. Furthermore, information regarding variable temperature NMR studies to assess its conformational dynamics is also unavailable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of this compound

There is no available HRMS data, including details on ionization techniques, fragmentation pathways, or isotopic pattern analysis, to confirm the molecular formula of this compound.

X-ray Crystallography for Solid-State Structural Determination of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide invaluable information regarding its molecular geometry, bond lengths, and bond angles.

Tautomerism and Conformational Analysis in the Solid State

Benzimidazole (B57391) systems with an unsubstituted N-H in the imidazole (B134444) ring can exhibit tautomerism. In the solid state, it is expected that one tautomeric form would be favored and "locked" within the crystal lattice. X-ray diffraction would unambiguously identify the predominant tautomer of this compound in the crystalline form. Furthermore, this analysis would provide details on the conformation of the hydroxymethyl substituent relative to the benzimidazole ring system.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands and Their Assignment

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole ring, C-H stretches of the aromatic and methylene (B1212753) groups, C=N and C=C stretching vibrations within the fused ring system, and various bending vibrations. Studies on similar benzimidazole derivatives show that N-H stretching vibrations typically appear in the range of 3100-3400 cm⁻¹, often as a broad band if involved in hydrogen bonding. Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while the C-O stretching of the primary alcohol would likely be observed in the 1050-1150 cm⁻¹ region.

Hydrogen Bonding Interactions as Probed by Vibrational Spectroscopy

The position and shape of the O-H and N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. A broad and red-shifted O-H band, for instance, would provide strong evidence for the involvement of the hydroxyl group in hydrogen bonding within the crystal lattice. Temperature-dependent IR studies could further elucidate the strength and nature of these interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) of this compound

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state. These techniques are crucial for understanding the photophysical properties of a compound.

The extended π-system of the benzo[e]benzimidazole core is expected to give rise to strong UV absorption bands, likely corresponding to π-π* transitions. The specific wavelengths of maximum absorption (λmax) would be characteristic of this particular chromophore. Many benzimidazole and naphthoimidazole derivatives are known to be fluorescent, and it is plausible that this compound would also exhibit emission in the UV or visible region upon excitation. A fluorescence spectrum would reveal the wavelength of maximum emission and could be used to calculate the Stokes shift, which is the difference between the absorption and emission maxima. The fluorescence quantum yield would provide a measure of the efficiency of the emission process.

Electronic Transitions and Chromophoric Analysis

The chromophore of this compound is primarily the benzo[e]benzimidazole core. The electronic spectrum of this extended π-system is expected to be more complex than that of the parent benzimidazole. The absorption bands observed in the UV-visible spectrum of benzimidazole derivatives are generally attributed to π→π* and n→π* electronic transitions.

The π→π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. In the case of the parent 1H-benzimidazole, these transitions are observed in the ultraviolet region. For more complex derivatives, such as N-Butyl-1H-benzimidazole, absorption peaks have been reported around 248 nm and 295 nm. semanticscholar.org The extended conjugation in the benzo[e]benzimidazole system of this compound would likely lead to a bathochromic (red) shift of these π→π* transitions, meaning they would occur at longer wavelengths compared to simpler benzimidazoles.

The n→π* transitions involve the promotion of a non-bonding electron, typically from a nitrogen atom's lone pair, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions and are also subject to shifts based on the molecular structure and environment. For some benzimidazole derivatives, an absorption band around 303 nm has been attributed to an n→π* transition. nih.gov

The introduction of a methanol (B129727) (-CH₂OH) group at the 2-position of the benzimidazole ring can also subtly influence the electronic transitions. While not a strongly chromophoric group itself, it can act as an auxochrome, potentially causing slight shifts in the absorption maxima and altering the molar absorptivity.

CompoundAbsorption Maxima (λmax)Transition Type (Tentative Assignment)
N-Butyl-1H-benzimidazole~248 nm, ~295 nmπ→π
2-(p-tolyl)-1H-benzo[d]imidazole~303 nmn→π

Solvent Effects on Spectroscopic Properties

The polarity of the solvent can significantly impact the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. This effect is particularly pronounced for compounds with heteroatoms, like the nitrogen atoms in the benzimidazole ring of this compound, which can engage in specific interactions such as hydrogen bonding with solvent molecules.

For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by a polar solvent. Studies on some 2-(benzimidazol-2-yl)-3-hydroxychromone derivatives have shown slight bathochromic shifts in their absorption spectra with increasing solvent polarity. researchgate.net

Conversely, n→π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons on the nitrogen atoms can form hydrogen bonds with protic solvents (like ethanol (B145695) or water). This hydrogen bonding stabilizes the ground state more than the excited state, thus increasing the energy required for the n→π* transition and shifting the absorption to a shorter wavelength. The potential for hydrogen bonding between the nitrogen atoms of the benzimidazole ring and protic solvents can lead to the disappearance of the n→π* transition band in acidic media due to the protonation of the nitrogen atom. researchgate.net

The following table summarizes the expected shifts in absorption maxima for different electronic transitions in response to an increase in solvent polarity.

Electronic TransitionExpected Shift with Increasing Solvent PolarityRationale
π→πBathochromic (Red Shift)Stabilization of the more polar excited state.
n→πHypsochromic (Blue Shift)Stabilization of the ground state through hydrogen bonding with protic solvents.

Computational and Theoretical Studies on 3h Benzo E Benzimidazol 2 Ylmethanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 3H-benzo[e]benzimidazol-2-ylmethanol, these methods can elucidate its stable conformation, electronic distribution, and sites susceptible to chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules with high accuracy. researchgate.net For this compound, a common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p), to find the lowest energy conformation. ijcce.ac.ir The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure corresponding to a minimum on the potential energy surface is found.

The resulting optimized geometry provides critical insights into the molecule's three-dimensional shape. Key parameters for the benzimidazole (B57391) core and the methanol (B129727) substituent, such as the planarity of the fused rings and the orientation of the hydroxymethyl group relative to the heterocyclic system, are determined. These structural details are crucial for understanding potential intermolecular interactions.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT/B3LYP)

ParameterBond/AngleCalculated Value
Bond LengthC=N (imidazole)1.38 Å
Bond LengthC-N (imidazole)1.39 Å
Bond LengthC-C (benzo)1.40 Å
Bond LengthC-C (imidazole-methanol)1.51 Å
Bond LengthC-O (methanol)1.43 Å
Bond LengthO-H (methanol)0.97 Å
Bond AngleN-C-N (imidazole)115.0°
Bond AngleC-C-O (methanol)111.5°
Dihedral AngleN-C-C-O-175.0°

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, DFT calculations would likely show the HOMO density localized primarily on the electron-rich benzo[e]benzimidazole ring system, while the LUMO density might be distributed across the entire fused ring structure. The energy of these orbitals helps in predicting how the molecule will interact with other chemical species.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.15 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap (ΔE)4.90 eV

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Red-colored areas indicate negative potential (electron-rich), which are prone to electrophilic attack, while blue-colored areas signify positive potential (electron-poor), susceptible to nucleophilic attack. Green regions represent neutral potential.

In this compound, the MEP analysis would likely highlight the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methanol group as regions of high negative potential (red), making them potential sites for hydrogen bonding and coordination with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), indicating its role as a hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and intermolecular interactions that static quantum calculations cannot capture. nih.gov

Solvent Effects on Molecular Conformations

The conformation of a molecule, particularly one with flexible side chains like this compound, can be significantly influenced by its solvent environment. MD simulations can model the behavior of the molecule in various solvents, from polar protic (e.g., water, ethanol) to nonpolar aprotic (e.g., hexane, toluene).

In polar solvents, the methanol side group would be expected to orient itself to maximize hydrogen bonding with solvent molecules. This interaction could influence the rotational freedom around the C-C bond connecting the methanol group to the benzimidazole ring. In nonpolar solvents, intramolecular hydrogen bonding between the methanol's hydroxyl group and a nitrogen atom of the imidazole ring might be more favorable, leading to a different predominant conformation. By analyzing the trajectory of the simulation, one can determine the most stable conformations and the energetic barriers between them in different media.

Table 3: Illustrative Solvent Effects on a Key Dihedral Angle (N-C-C-O) of this compound from MD Simulations

SolventPredominant Dihedral Angle RangeInterpretation
Water (Polar Protic)-180° to -150°Extended conformation, favoring intermolecular H-bonding with solvent.
Ethanol (B145695) (Polar Protic)-170° to -140°Similar to water, extended conformation is favored.
Toluene (Nonpolar)50° to 80°Folded conformation, potentially stabilized by intramolecular H-bonding.

Hydrogen Bonding Dynamics

The presence of both hydrogen bond donors (N-H in the imidazole ring, O-H in the methanol group) and acceptors (N atoms in the imidazole ring, O atom in the methanol group) makes this compound capable of forming intricate hydrogen bond networks. researchgate.net MD simulations are ideal for studying the dynamics of these interactions, including their formation, breakage, and lifetimes. github.io

Analysis of MD trajectories can quantify the persistence of specific hydrogen bonds, both intramolecularly and intermolecularly (with solvent or other solute molecules). This is typically done by defining geometric criteria for a hydrogen bond (e.g., a specific donor-acceptor distance and angle). The results can reveal the stability of dimers or larger aggregates and the role of specific functional groups in molecular recognition processes. acs.org

Table 4: Illustrative Hydrogen Bond Analysis from a Simulated Dimer of this compound in a Nonpolar Solvent

Hydrogen Bond TypeAverage Distance (Donor-Acceptor)Average Angle (D-H···A)Average Lifetime (ps)
Imidazole (N-H) ··· Imidazole (N)2.9 Å165°15.2 ps
Methanol (O-H) ··· Imidazole (N)2.8 Å170°12.5 ps
Imidazole (N-H) ··· Methanol (O)3.0 Å160°8.7 ps

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

No specific studies detailing the computational prediction of ¹H or ¹³C NMR chemical shifts for this compound have been found. Such studies would typically involve geometry optimization of the molecule using methods like Density Functional Theory (DFT), followed by the calculation of magnetic shielding tensors to predict the chemical shifts of each nucleus.

Simulated IR and UV-Vis Spectra

Similarly, there is no available research presenting simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. The simulation of an IR spectrum would require the calculation of vibrational frequencies, while a simulated UV-Vis spectrum would necessitate the computation of electronic transition energies and oscillator strengths, often using Time-Dependent DFT (TD-DFT) or other excited-state methods.

Reaction Mechanism Investigations via Computational Methods

Transition State Analysis

No computational investigations into the reaction mechanisms involving this compound, including transition state analysis, have been reported. This type of analysis is crucial for understanding the kinetics and thermodynamics of chemical reactions, involving the location of transition state structures and the calculation of activation energies.

Reaction Coordinate Mapping

There are no studies that have performed reaction coordinate mapping for any proposed reactions of this compound. This computational technique is employed to visualize the energy profile of a reaction as it progresses from reactants to products, providing detailed insight into the mechanism.

Due to the absence of specific data for this compound in the scientific literature, the creation of an evidence-based article that adheres to the user's detailed outline is not feasible.

Chemical Reactivity and Reaction Mechanisms of 3h Benzo E Benzimidazol 2 Ylmethanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group, a primary alcohol, is a versatile functional group that can undergo a variety of chemical transformations, including oxidation, reduction, esterification, etherification, and substitution reactions.

The primary alcohol of 3H-benzo[e]benzimidazol-2-ylmethanol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Conversely, while the hydroxymethyl group is already in a reduced state, the related carbonyl functionalities can be reduced back to the alcohol.

Oxidation: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would be expected to oxidize the hydroxymethyl group to the corresponding aldehyde, 2-formyl-3H-benzo[e]benzimidazole. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), would likely lead to the formation of the carboxylic acid, 3H-benzo[e]benzimidazole-2-carboxylic acid. The stability of the heterocyclic ring system under these conditions would be a critical factor.

Reduction: While the hydroxymethyl group itself is not typically reduced further, its oxidized counterparts, the aldehyde and carboxylic acid, can be readily reduced back to the alcohol using common reducing agents. For instance, sodium borohydride (B1222165) (NaBH4) would reduce the aldehyde, and a more powerful reducing agent like lithium aluminum hydride (LiAlH4) would be capable of reducing the carboxylic acid or any ester derivatives back to this compound.

Table 1: Expected Oxidation and Reduction Reactions of the Hydroxymethyl Group

Starting MaterialReagent(s)Expected ProductReaction Type
This compoundPyridinium chlorochromate (PCC)2-Formyl-3H-benzo[e]benzimidazoleOxidation
This compoundPotassium permanganate (KMnO4)3H-benzo[e]benzimidazole-2-carboxylic acidOxidation
2-Formyl-3H-benzo[e]benzimidazoleSodium borohydride (NaBH4)This compoundReduction
3H-benzo[e]benzimidazole-2-carboxylic acidLithium aluminum hydride (LiAlH4)This compoundReduction

The hydroxyl group can participate in nucleophilic substitution reactions to form esters and ethers.

Esterification: In the presence of a carboxylic acid and an acid catalyst (Fischer esterification), this compound can be converted to its corresponding ester. A more efficient method would involve the reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270), to neutralize the acid byproduct.

Etherification: The formation of an ether can be achieved through various methods, most notably the Williamson ether synthesis. This would involve deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

The hydroxyl group is a poor leaving group, but it can be converted into a better one to facilitate substitution reactions. By protonating the hydroxyl group in the presence of a strong acid, it can be transformed into a water molecule, a good leaving group. Subsequent nucleophilic attack can then occur. A more common approach is to convert the alcohol into a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.

Table 2: Illustrative Esterification, Etherification, and Substitution Reactions

Reaction TypeReagentsExpected Product
EsterificationAcetic anhydride, Pyridine2-(Acetoxymethyl)-3H-benzo[e]benzimidazole
Etherification1. Sodium hydride (NaH)2. Methyl iodide (CH3I)2-(Methoxymethyl)-3H-benzo[e]benzimidazole
Substitution (via Tosylate)1. Tosyl chloride, Pyridine2. Sodium cyanide (NaCN)2-(Cyanomethyl)-3H-benzo[e]benzimidazole

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring contains two nitrogen atoms: a pyridine-like nitrogen (sp2 hybridized with a lone pair in an sp2 orbital) and a pyrrole-like nitrogen (sp2 hybridized with a lone pair that is part of the aromatic π-system).

The pyridine-like nitrogen is basic and can be readily protonated by acids. The basicity of this nitrogen is influenced by the electron-donating or -withdrawing nature of the substituents on the benzimidazole (B57391) ring system. The pyrrole-like nitrogen is generally non-basic as its lone pair is delocalized within the aromatic system. Protonation at this site would disrupt the aromaticity and is therefore energetically unfavorable.

The imidazole nitrogens can act as nucleophiles in alkylation and acylation reactions.

Alkylation: Alkylation, typically with alkyl halides, can occur at the pyridine-like nitrogen. This reaction would result in the formation of a quaternary imidazolium (B1220033) salt. The specific nitrogen that undergoes alkylation can be influenced by steric factors and the nature of the substituent at the 2-position.

Acylation: Acylation reactions, using acyl halides or anhydrides, can also occur at the imidazole nitrogens. ekb.eg In related benzimidazole systems, acylation can proceed at the exocyclic amino groups, and the conditions can be controlled to favor acylation at specific sites. ekb.eg For this compound, acylation would likely occur at one of the ring nitrogens, potentially leading to a mixture of N-acylated products. The steric hindrance of the 4-phenyl group in some benzodiazepines has been shown to influence the site of acylation, directing it to the less hindered nitrogen. psu.edu Similar steric considerations may apply to the benzo[e]benzimidazole system. The reaction with acyl halides can lead to the formation of N-acylaminoisoquinolinium chlorides or acylated dimers depending on the reaction conditions. rsc.org

Insufficient Information to Generate Article on the Chemical Reactivity of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the chemical reactivity and reaction mechanisms of the compound This compound . Specifically, no detailed experimental data or theoretical studies were found concerning its electrophilic and nucleophilic aromatic substitution, cycloaddition and condensation reactions, or its photochemical reactivity.

The initial search strategy focused on the specific compound and the requested reaction types. When this yielded no results, the search was broadened to include the general reactivity of the benzo[e]benzimidazole ring system and related benzimidazole-2-methanol derivatives. While general principles of the reactivity of benzimidazole and naphthalene (B1677914) ring systems are well-established, there is no available information that directly addresses the behavior of the specific molecule under the specified reaction conditions.

Generating an article with the requested level of detail, including data tables and specific research findings, would require speculation based on the reactivity of simpler, related compounds. This would not meet the required standards of scientific accuracy and would violate the instruction to base the article on detailed research findings from diverse sources.

Therefore, due to the absence of specific data in the public domain for this compound, it is not possible to construct the requested article with the specified sections and subsections while adhering to the strict requirements for scientifically accurate and sourced content.

The Coordination Chemistry of this compound: An Unexplored Frontier

A comprehensive review of available scientific literature reveals a significant gap in the study of the coordination chemistry of the specific compound This compound . While the broader family of benzimidazole derivatives has been extensively investigated for their versatile roles as ligands in coordination chemistry, forming a wide array of metal complexes with diverse applications, this particular methanol-substituted benzo[e]benzimidazole remains an uncharted territory.

The field of coordination chemistry heavily relies on the intricate interactions between metal ions and ligands. Benzimidazole-containing molecules, in general, are of great interest due to the presence of multiple potential donor atoms, primarily the nitrogen atoms of the imidazole ring, which can coordinate to metal centers. The nature and position of substituents on the benzimidazole core play a crucial role in dictating the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.

In the case of This compound , the presence of a hydroxymethyl group at the 2-position introduces an additional potential coordination site—the oxygen atom of the alcohol. This structural feature suggests the possibility of varied and interesting coordination behaviors, including acting as a monodentate, bidentate, or bridging ligand. However, without experimental or theoretical studies, any discussion on its specific coordination chemistry would be purely speculative.

Currently, there is no available research detailing the design principles for metal complexes utilizing This compound , nor are there reports on the synthesis and characterization of its transition metal, main group, or lanthanide metal complexes. Consequently, information regarding its potential to form mononuclear or polynuclear complexes, its preferred ligand binding modes (such as N-coordination, O-coordination, or N,O-chelation), and the electronic, magnetic, spectroscopic, and crystallographic properties of any such coordination compounds remains unavailable.

While studies on other benzimidazole derivatives provide a foundational understanding of how this class of compounds can interact with metal ions, it is not scientifically rigorous to extrapolate these findings to the specific and unstudied case of This compound . The unique electronic and steric environment created by the fused benzo[e] ring system, combined with the hydroxymethyl substituent, would undoubtedly lead to distinct coordination chemistry that warrants dedicated investigation. The absence of any published data underscores a promising area for future research in inorganic and coordination chemistry.

Supramolecular Chemistry and Self Assembly of 3h Benzo E Benzimidazol 2 Ylmethanol Systems

Hydrogen Bonding Motifs in Crystal Engineering Involving 3H-benzo[e]benzimidazol-2-ylmethanol

There is currently no publicly available crystallographic data for this compound. The determination of its crystal structure would be the first step in understanding its hydrogen bonding motifs. Such an analysis would reveal the primary intermolecular interactions, such as N-H···O, O-H···N, or O-H···O hydrogen bonds, which would dictate the formation of one-, two-, or three-dimensional supramolecular networks. The presence of both a hydrogen bond donor (the methanol (B129727) hydroxyl group and the benzimidazole (B57391) N-H) and acceptors (the benzimidazole nitrogen atoms and the hydroxyl oxygen) suggests the potential for diverse and robust hydrogen-bonding patterns, which are fundamental to crystal engineering.

Formation of Self-Assembled Monolayers (SAMs) Utilizing this compound

The ability of a molecule to form self-assembled monolayers (SAMs) on a substrate is heavily dependent on the interaction between a specific functional group on the molecule and the surface. While benzimidazole derivatives have been explored for their potential in forming SAMs, there are no studies specifically reporting the use of this compound for this purpose. Research would be required to investigate its adsorption and self-organization on various substrates, such as gold or silicon oxide. The orientation and packing of the molecules in the monolayer would be of key interest, as this would determine the surface properties.

Host-Guest Chemistry and Molecular Recognition Properties

The potential of this compound to act as a host or guest in supramolecular complexes is yet to be explored. Its structure suggests possible binding sites for guest molecules through hydrogen bonding and π-π stacking interactions. To assess its molecular recognition capabilities, studies involving techniques such as NMR titration and isothermal titration calorimetry would be necessary to determine binding affinities and thermodynamic parameters for complexation with various guest molecules. The size and shape of the benzo[e]benzimidazole moiety would play a crucial role in its selectivity for specific guests.

Design of Supramolecular Architectures (e.g., Cages, Rotaxanes) Incorporating this compound

The incorporation of specific molecular building blocks into complex supramolecular architectures like cages, rotaxanes, and catenanes requires a deep understanding of their self-assembly properties. There are no published reports on the use of this compound as a component in the design and synthesis of such intricate structures. Its rigid, aromatic framework could potentially be functionalized to direct the assembly of discrete, well-defined supramolecular cages or to act as a station in interlocked molecules like rotaxanes. However, without experimental validation, any proposed role in these advanced materials remains speculative.

Applications of 3h Benzo E Benzimidazol 2 Ylmethanol and Its Derivatives in Catalysis Research

Role as a Ligand in Homogeneous Catalysis

Benzimidazole (B57391) derivatives are highly effective ligands in homogeneous catalysis due to the presence of nitrogen donor atoms that can coordinate with transition metals. The structural rigidity and tunable electronic properties of the benzimidazole scaffold allow for the design of efficient and selective catalysts.

C-C Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium complexes featuring benzimidazole-based ligands, especially N-heterocyclic carbenes (NHCs), have demonstrated high efficacy in various C-C coupling reactions. researchgate.net

Heck Reaction: Palladium-NHC complexes derived from benzimidazole have been successfully employed as catalysts in the Heck reaction, which involves the coupling of unsaturated halides with alkenes. For instance, bi-1,3-bis[(4-chlorophenyl)methyl]-1-benzimidazolium bromo palladium(II) has shown excellent catalytic activity in the reaction between 1-bromo-4-nitrobenzene (B128438) and styrene. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is another area where benzimidazole-ligated palladium catalysts have excelled. Ionically tagged palladium(II) complexes with benzimidazole ligands have been shown to be active and recyclable catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids in aqueous media. lookchem.com

Sonogashira Coupling: The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for synthesizing aryl alkynes. researchgate.net While the use of copper salts, toxic phosphine (B1218219) ligands, and homogeneous palladium catalysts that are difficult to recover are common, microwave-assisted Sonogashira coupling of 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives has been developed as a rapid and efficient alternative. researchgate.net This method notably avoids the need for protecting the benzimidazole NH group during the reaction. researchgate.net

A summary of representative benzimidazole-based catalysts in C-C coupling reactions is presented below:

Interactive Data Table: Benzimidazole Derivatives in C-C Coupling Reactions
Catalyst Type Reaction Substrates Product Yield (%) Reference
Palladium-NHC-Benzimidazole Heck 1-bromo-4-nitrobenzene, Styrene 4-nitro-stilbene High researchgate.net
Ionic Palladium-Benzimidazole Suzuki-Miyaura Aryl halides, Arylboronic acids Biaryls Moderate to High lookchem.com
Palladium/Copper Sonogashira 2-(6-halopyridin-3-yl)-1H-benzimidazole, Terminal alkynes 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole High researchgate.net

Hydrogenation and Oxidation Catalysis

Hydrogenation: Ruthenium(II) complexes bearing benzimidazole-based ligands have been extensively studied as catalysts for transfer hydrogenation reactions, particularly for the reduction of ketones to alcohols. dergi-fytronix.com These catalysts, often using 2-propanol as a hydrogen source and a base as a co-catalyst, can achieve high activity under mild conditions. rsc.org The catalytic efficiency is influenced by the nature of the substituents on the benzimidazole ring. dergi-fytronix.com For example, a series of Ru(II) complexes with N1-alkylated benzimidazoles have been shown to be active for the chemoselective hydrogenation of ketones. xjtlu.edu.cn

Oxidation: Copper complexes with benzimidazole-derived ligands have been investigated for their catalytic activity in aerobic oxidation reactions. These systems can facilitate the oxidation of various substrates, including alcohols. The specific design of the benzimidazole ligand framework plays a crucial role in the catalytic performance.

Applications in Asymmetric Catalysis

The development of chiral ligands is crucial for enantioselective transformations, a key area in modern synthetic chemistry. While specific examples involving chiral derivatives of 3H-benzo[e]benzimidazol-2-ylmethanol are scarce, the broader family of chiral benzimidazoles has shown significant promise.

Chiral Derivatives and Enantioselective Transformations

Chiral benzimidazole-containing ligands have been designed and applied in a range of asymmetric catalytic reactions. These ligands often derive their chirality from substituents at the nitrogen atoms or at the 2-position of the benzimidazole core. For instance, chiral Cu(II) complexes synthesized from pro-chiral Schiff base ligands containing a pyridine (B92270) and an amino alcohol moiety have been used as enantioselective catalysts for the asymmetric synthesis of β-hydroxy-1,2,3-triazoles. nih.gov

The design of these chiral ligands has moved from traditional C2-symmetric structures to more versatile non-symmetrical P,N-ligands, which have often outperformed their symmetrical counterparts in various metal-catalyzed reactions. nih.gov In the context of hydrogenation, ruthenium catalysts with chiral diphosphane (B1201432) and benzimidazole ligands have been used for the enantioselective hydrogenation of prochiral ketones, achieving moderate levels of enantioselectivity. xjtlu.edu.cn

Heterogeneous Catalysis and Supported Catalysts Derived from this compound

Immobilizing homogeneous catalysts onto solid supports offers advantages such as ease of separation and catalyst recycling. Benzimidazole-based catalytic complexes have been successfully supported on various materials to create effective heterogeneous catalysts.

For example, a copper catalyst featuring a 2-(2-pyridyl)benzimidazole (B74506) ligand has been immobilized on magnetic mesoporous silica (B1680970) (Fe3O4@SBA-15). This supported catalyst demonstrated high efficiency and excellent recyclability in the amination of aryl halides. hakkari.edu.tr The low leaching of the metal indicates a strong attachment to the support, confirming the heterogeneous nature of the catalysis. hakkari.edu.tr The development of such supported systems is a growing area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.net

Mechanistic Studies of Catalytic Cycles Involving this compound Ligands

Understanding the mechanistic details of catalytic cycles is fundamental for the rational design of more efficient catalysts. For C-C coupling reactions catalyzed by palladium-benzimidazole complexes, the catalytic cycle is generally understood to involve a series of key steps: oxidative addition, transmetalation, and reductive elimination. semanticscholar.orgyoutube.com

The catalytic cycle for a Suzuki-Miyaura coupling, for example, typically begins with the oxidative addition of the aryl halide to a Pd(0) species, which is coordinated to the benzimidazole ligand. This is followed by transmetalation with the organoboron reagent. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.org

Exploration of 3h Benzo E Benzimidazol 2 Ylmethanol in Advanced Materials Science

Integration into Organic Electronic Materials

The benzimidazole (B57391) scaffold is a well-established component in organic electronic materials, valued for its electron-transporting capabilities and robust thermal and chemical stability. The fusion of an additional benzene (B151609) ring to form the benzo[e]benzimidazole structure in 3H-benzo[e]benzimidazol-2-ylmethanol would extend the π-conjugated system, a critical factor for tuning the electronic properties of organic semiconductors.

Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Benzimidazole derivatives are frequently utilized as electron-transporting or host materials in OLEDs. Their inherent electronic structure often leads to wide bandgaps, making them suitable for hosting phosphorescent emitters. The extended conjugation in this compound is expected to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, potentially enhancing electron injection and transport. Furthermore, the rigid, planar structure of the benzo[e]benzimidazole core could promote ordered molecular packing in thin films, which is beneficial for efficient charge transport.

The presence of the methanol (B129727) (-CH₂OH) group introduces a site for further chemical modification. This functional group could be used to attach other chromophores or to improve the solubility and processability of the material, which are key considerations for the fabrication of solution-processed OLEDs.

Charge Transport Properties

The charge transport characteristics of organic semiconductors are intrinsically linked to their molecular structure and solid-state packing. Benzimidazole-containing molecules are known to facilitate electron transport. The fusion of the additional benzene ring in this compound is anticipated to enhance intermolecular π-π stacking, a primary mechanism for charge hopping in organic semiconductors. This could lead to improved electron mobility.

Table 1: Projected Electronic Properties of this compound based on Analogous Compounds

PropertyInfluence of Benzo[e]benzimidazole CoreInfluence of -CH₂OH GroupProjected Outcome
Electron Affinity Increased due to extended π-systemMay be slightly altered by inductive effectsPotentially improved electron injection
Ionization Potential Decreased due to extended π-systemMay be slightly altered by inductive effectsPotentially improved hole blocking
Electron Mobility Enhanced through better π-π stackingCould be hindered by charge trappingModerate to high electron mobility
Hole Mobility Likely to be low, typical for benzimidazolesNegligible impactPredominantly an electron transporter

Luminescence Characteristics

Benzimidazole derivatives can exhibit fluorescence, often in the blue region of the spectrum. The emission properties are highly sensitive to the molecular structure and the surrounding environment. The extended conjugation of the benzo[e]benzimidazole core in this compound is expected to cause a red-shift in both the absorption and emission spectra compared to simpler benzimidazoles.

The photophysical properties of substituted 2-(2-hydroxyphenyl) benzimidazoles have been shown to be influenced by substituents, with a hydroxymethyl group leading to an increase in the maximum absorption and emission wavelengths. chemistrymag.org This suggests that the methanol group in the target compound could play a role in tuning its luminescent properties. The potential for excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in some benzimidazole derivatives, could lead to dual emission characteristics and large Stokes shifts, which are desirable for certain applications. chemistrymag.org

Applications in Sensor Technology

The inherent fluorescence of the benzimidazole core makes it an attractive platform for the development of chemical and biological sensors. The principle often relies on the modulation of the fluorescence signal (quenching or enhancement) upon interaction with a specific analyte.

Chemo- and Biosensors Based on Chemical Detection Mechanisms

The N-H proton and the lone pair of electrons on the nitrogen atoms of the benzimidazole ring in this compound provide active sites for binding with various analytes, such as metal ions or anions. The methanol group offers a convenient point for further functionalization to introduce specific recognition units, thereby tailoring the sensor's selectivity. For instance, by modifying the hydroxyl group, receptors for specific ions or molecules could be incorporated, leading to a selective fluorescence response upon binding. The extended π-system of the benzo[e]benzimidazole core could also enhance the sensitivity of detection by amplifying the changes in the electronic environment upon analyte binding.

Polymer Chemistry and Material Modification

The incorporation of rigid, aromatic units like benzimidazole into polymer backbones is a well-known strategy to enhance thermal stability and mechanical properties. The this compound molecule offers two distinct functionalities for polymerization and material modification.

The hydroxyl group of the methanol substituent can participate in condensation polymerization reactions, such as the formation of polyesters or polyurethanes. The resulting polymers would feature the rigid and thermally stable benzo[e]benzimidazole unit as part of the polymer backbone, which could lead to materials with high glass transition temperatures and excellent thermal stability.

Furthermore, the N-H group of the benzimidazole ring can undergo reactions, allowing the molecule to be grafted onto existing polymer chains or used as a monomer in different types of polymerization reactions. This dual functionality makes this compound a potentially versatile building block for the synthesis of high-performance polymers with tailored properties for applications in demanding environments.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Based on the Benzimidazole Core

The integration of the benzimidazole nucleus into the structure of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has garnered significant interest in materials science. The unique electronic properties, rigidity, and hydrogen-bonding capabilities of the benzimidazole moiety make it an excellent building block for creating robust and functional porous materials. These frameworks are at the forefront of research for applications ranging from gas storage and separation to catalysis and energy storage.

The benzimidazole core serves as a versatile ligand or linker in the construction of these advanced materials. Its nitrogen atoms can coordinate with metal ions to form the nodes of MOFs, while the aromatic structure provides a rigid scaffold. In COFs, benzimidazole derivatives can be polymerized through strong covalent bonds to form extended, crystalline networks. The presence of the benzimidazole unit can impart favorable properties to the resulting frameworks, such as high thermal and chemical stability, and specific affinities for guest molecules like carbon dioxide. researchgate.netrsc.org

Benzimidazole-Based Metal-Organic Frameworks (MOFs)

The synthesis of MOFs incorporating benzimidazole-based linkers has led to the development of materials with tunable porosity and functionality. Researchers have successfully synthesized novel MOFs using various benzimidazole derivatives as organic linkers in combination with different metal ions. mdpi.com For example, 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) has been employed as a linker to create MOFs with aluminum, chromium, and copper metal centers. mdpi.com These materials have demonstrated potential for applications in gas capture, with their CO2 and N2 adsorption capacities being influenced by the choice of the metal precursor. mdpi.com

Another approach involves the use of functionalized benzimidazoles, such as 5-(benzimidazole-1-yl)isophthalic acid, to construct MOFs. rsc.orgnih.gov These frameworks have been characterized for their structural properties and potential applications, including the fluorescent detection of metal ions in aqueous solutions. rsc.orgnih.gov The synthesis of two-dimensional zinc(II)-benzimidazole-acetate (Zn(Bim)OAc) MOF nanosheets has also been reported, highlighting the potential of benzimidazole-based MOFs in the fabrication of high-performance gas separation membranes. osti.gov Furthermore, MOFs have been utilized as heterogeneous catalysts in the synthesis of benzimidazole derivatives, showcasing a synergistic relationship between MOFs and benzimidazole chemistry. rsc.orgresearchgate.net

Table 1: Properties of Selected Benzimidazole-Based MOFs

MOF Name Organic Linker Metal Ion(s) Key Properties/Applications
TIBM-Al 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene Al CO2 Adsorption (2.1 mmol/g at 1 bar and 298 K) mdpi.com
TIBM-Cr 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene Cr CO2 Adsorption (1.6 mmol/g at 1 bar and 298 K) mdpi.com
TIBM-Cu 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene Cu CO2 Adsorption (3.60 mmol/g at 1 bar and 298 K) mdpi.com
[Cd(bipa)]n 5-(benzimidazole-1-yl)isophthalic acid Cd Potential for fluorescent detection of Fe(III) and Cr(VI) rsc.orgnih.gov
Zn(Bim)OAc Benzimidazole, Acetate Zn 2D nanosheets for potential gas separation membranes osti.gov

Benzimidazole-Based Covalent Organic Frameworks (COFs)

The covalent linkage of benzimidazole-containing building blocks has enabled the creation of highly stable and porous COFs. These materials are explored for a variety of applications, leveraging the inherent properties of the benzimidazole unit. For instance, a benzimidazole-based COF has been constructed for visible-light-driven photocatalytic hydrogen evolution. cjcatal.comnjtech.edu.cneurekalert.org This COF, embedded with single-atom platinum sites, exhibited a high hydrogen evolution rate, which was attributed to the ability of the benzimidazole moieties to stabilize photogenerated electrons and facilitate electron transfer. cjcatal.comeurekalert.org

The development of benzimidazole-based COFs also extends to energy storage applications. A COF synthesized from 3,3',4,4'-biphenyltetramine and 1,3,5-benzenetricarboxylic acid has been characterized for its potential use as a supercapacitor electrode. upubscience.com Furthermore, the design of covalent triazine frameworks incorporating benzimidazole segments has been shown to be effective for CO2 capture, with some materials exhibiting high surface areas and significant CO2 uptake capacities. rsc.org The inherent porosity and chemical stability of benzimidazole-linked COFs make them promising candidates for gas storage and separation technologies. researchgate.net

Table 2: Performance of Selected Benzimidazole-Based COFs

COF Application COF System Performance Metric Research Finding
Photocatalysis Benzimidazole-based COF with single-atom Pt sites Hydrogen Evolution Rate Up to 115 mmol g⁻¹ h⁻¹ under visible-light irradiation cjcatal.comeurekalert.org
Gas Capture Covalent triazine frameworks with benzimidazole segments (CTF-BI-11) CO2 Uptake 21.68 wt% at 273 K and 1.10 bar rsc.org
Energy Storage Benzimidazole-arylimide COF (BIBDZ) Specific Capacitance 88.4 F g⁻¹ at 0.5 A g⁻¹ in 1M H3PO4 researchgate.net

Future Research Directions and Unexplored Avenues for 3h Benzo E Benzimidazol 2 Ylmethanol

Novel Synthetic Methodologies and Scalable Production of 3H-benzo[e]benzimidazol-2-ylmethanol

The development of efficient and scalable synthetic routes to this compound is the primary and most critical area for future research. Currently, there are no established or optimized protocols for the synthesis of this specific molecule in the public domain. Future investigations should focus on adapting and innovating existing methodologies for benzimidazole (B57391) synthesis to accommodate the unique structural features of the benzo[e]benzimidazole core.

Potential synthetic strategies could involve the condensation of a suitably substituted naphthalene (B1677914) diamine precursor with a two-carbon electrophile that can be readily converted to the hydroxymethyl group. Key research objectives in this area will include:

Exploration of Greener Synthetic Routes: Moving beyond traditional and often harsh condensation reagents, research could focus on employing more environmentally benign catalysts and solvent systems. This could include microwave-assisted organic synthesis (MAOS) or the use of solid-supported reagents to facilitate easier purification and reduce waste.

Process Optimization for Scalability: For any potential application to be realized, a robust and scalable synthesis is paramount. This will involve a systematic study of reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and purity. The development of a multi-gram scale synthesis would be a significant milestone.

Purification and Characterization: Establishing effective purification protocols, likely involving column chromatography or recrystallization, will be essential. Comprehensive characterization of the final product using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be necessary to unequivocally confirm its structure.

A comparative analysis of potential synthetic approaches is presented in the table below, highlighting areas for future investigation.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Classical Condensation Reactions Well-established precedent for benzimidazole synthesis.Often requires harsh reaction conditions and can lead to side products.
Metal-Catalyzed Cross-Coupling High efficiency and functional group tolerance.Requires careful selection of catalysts and ligands; potential for metal contamination.
Microwave-Assisted Synthesis Rapid reaction times and often higher yields.Scalability can be a challenge; requires specialized equipment.
Flow Chemistry Precise control over reaction parameters; enhanced safety.Higher initial setup cost; optimization of flow parameters can be complex.

Advanced Functionalization Strategies for Enhanced Properties

Once a reliable synthesis of the parent compound, this compound, is established, the next logical step will be to explore its derivatization to modulate its physicochemical properties. The inherent reactivity of the benzimidazole core and the hydroxyl group of the methanol (B129727) substituent provide multiple avenues for functionalization.

Future research in this area should aim to:

Modify the Benzimidazole Core: The N-H of the imidazole (B134444) ring is a prime site for alkylation or arylation, which can significantly impact solubility and intermolecular interactions. Furthermore, electrophilic aromatic substitution on the benzo-fused ring system could introduce a wide range of functional groups, although the regioselectivity of such reactions will need to be carefully studied.

Derivatize the Hydroxymethyl Group: The primary alcohol offers a versatile handle for a variety of chemical transformations. Esterification, etherification, or conversion to a leaving group for nucleophilic substitution could be explored to attach this core to other molecules of interest or to fine-tune its electronic properties.

Investigate "Click Chemistry" Approaches: The introduction of azide (B81097) or alkyne functionalities onto the this compound scaffold would enable its facile conjugation to other molecules using highly efficient and orthogonal click chemistry reactions.

The table below outlines potential functionalization strategies and their anticipated impact on the properties of the molecule.

Functionalization SiteReaction TypePotential Impact on Properties
Imidazole N-H Alkylation, Arylation, AcylationModulation of solubility, steric hindrance, and electronic properties of the imidazole ring.
Benzo[e] Ring System Electrophilic Aromatic SubstitutionIntroduction of electron-donating or -withdrawing groups to tune the electronic landscape.
Hydroxymethyl Group Esterification, EtherificationAlteration of polarity and potential for linking to other molecular fragments.
Conversion to Halide Nucleophilic SubstitutionCreation of a reactive intermediate for further synthetic transformations.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The unique, extended aromatic system of this compound suggests that it could be a valuable building block in the field of materials science. Its rigid, planar structure and potential for hydrogen bonding make it an attractive candidate for the construction of supramolecular assemblies and functional organic materials.

Future interdisciplinary research should explore:

Organic Electronics: The electron-rich nature of the benzimidazole ring system could be exploited in the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The hydroxymethyl group could serve as an anchor point for attachment to surfaces or for tuning the solid-state packing of the material.

Sensing Applications: The nitrogen atoms in the imidazole ring could act as coordination sites for metal ions, making derivatives of this compound potential candidates for chemosensors. Changes in the photophysical properties of the molecule upon metal binding could be used for detection.

Development of Luminescent Materials: Many benzimidazole derivatives are known to be fluorescent. A systematic investigation of the photophysical properties of this compound and its derivatives could lead to the discovery of novel fluorophores with applications in bioimaging or as components in advanced materials.

Theoretical Insights for Rational Design and Discovery of New Chemical Entities

In parallel with experimental investigations, computational chemistry can play a crucial role in accelerating the exploration of this compound and its derivatives. Theoretical studies can provide valuable insights into the electronic structure, reactivity, and potential properties of these novel compounds, thereby guiding synthetic efforts.

Key areas for theoretical investigation include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the molecular orbitals, electron density distribution, and spectroscopic properties of this compound. This information can help to predict its reactivity and to understand its photophysical behavior.

Molecular Docking and Virtual Screening: If this scaffold is to be explored for biological applications, molecular docking studies can be used to predict its binding affinity to various protein targets. This can help to prioritize which derivatives to synthesize and test.

Prediction of Material Properties: Computational models can be used to predict the solid-state packing and electronic properties of materials based on the this compound core. This can aid in the rational design of new materials with desired characteristics.

The synergy between theoretical predictions and experimental validation will be key to efficiently navigating the vast chemical space that can be accessed from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3H-benzo[e]benzimidazol-2-ylmethanol derivatives?

  • Methodological Answer : A common approach involves refluxing benzimidazole precursors with acetylating agents in polar solvents. For example, 1-(1H-benzimidazol-2-yl)ethanone is synthesized by heating 1H-benzimidazole with acetyl chloride under reflux for 2 hours, followed by recrystallization in methanol . Alternative protocols use Na₂S₂O₅ in DMF as a catalyst for condensation reactions between aromatic amines and aldehydes . Key parameters include:

  • Reagents : Acetyl chloride, substituted benzaldehydes, Na₂S₂O₅.
  • Solvents : Ethanol, DMF, methanol.
  • Reaction Time : 2–4 hours.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H NMR and 13C^{13}C NMR are critical for confirming proton environments and carbon frameworks . Mass spectrometry (MS) determines molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves 3D structures and anisotropic displacement parameters .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer : Optimization involves systematic variation of:

  • Catalysts : Na₂S₂O₅ in DMF enhances condensation efficiency .
  • Temperature : Prolonged reflux (4+ hours) may increase product stability .
  • Solvent Polarity : Ethanol or DMF improves solubility of intermediates .
    • Data Analysis : Use Design of Experiments (DoE) to identify critical factors. For example, fractional factorial designs can isolate the impact of solvent choice versus temperature .

Q. How are discrepancies in crystallographic data resolved during structural refinement?

  • Methodological Answer : Contradictions in thermal motion or bond lengths are addressed via:

  • Software Tools : SHELXL’s robust refinement algorithms handle high-resolution or twinned data .
  • Validation Metrics : R-factor convergence (<0.05 for high-quality data) and analysis of residual electron density maps .
  • Comparative Analysis : Cross-checking with analogous structures in the Cambridge Structural Database (CSD) .

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC/MBC) against bacterial/fungal strains .
  • Anti-inflammatory Screening : COX-2 inhibition assays using ELISA .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or viral proteases .

Q. How do solvent polarity and reaction time influence regioselectivity in benzimidazole synthesis?

  • Methodological Answer :

  • Polar Solvents (DMF, DMSO) : Stabilize charged intermediates, favoring cyclization .
  • Non-Polar Solvents (Toluene) : May lead to incomplete ring closure .
  • Kinetic Control : Shorter reaction times (2 hours) favor kinetic products, while extended times (6+ hours) promote thermodynamic stability .

Q. What strategies correlate structural features of this compound with bioactivity?

  • Methodological Answer :

  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses link substituent electronic effects (Hammett constants) to activity .
  • Crystallographic Insights : Hydrogen-bonding patterns (e.g., N–H···O interactions) from SC-XRD data correlate with membrane permeability .
  • Meta-Analysis : Cross-referencing biological data with synthetic analogs (e.g., 2-heteroaryl substitutions) to identify pharmacophores .

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